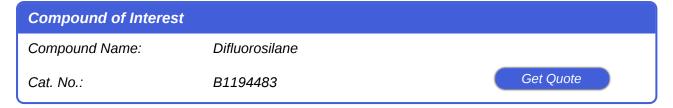


Thermodynamic Properties of Difluorosilane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for **Difluorosilane** (SiH₂F₂). The information is compiled from critically evaluated sources and computational chemistry databases, offering a valuable resource for researchers in various fields, including materials science and drug development.

Core Thermodynamic Data

The fundamental thermodynamic properties of gas-phase **Difluorosilane** at standard conditions (298.15 K and 1 bar) are summarized below. This data is primarily sourced from the NIST-JANAF Thermochemical Tables and the Computational Chemistry Comparison and Benchmark DataBase.[1][2]

Property	Value	Units	Source
Standard Molar Enthalpy of Formation (ΔfH°)	-790.78	kJ/mol	NIST WebBook[2]
Standard Molar Entropy (S°)	262.12	J/mol·K	NIST WebBook[2]
Molar Heat Capacity (Cp)	54.21	J/mol·K	CCCBDB



Temperature-Dependent Heat Capacity

The heat capacity of **Difluorosilane** varies with temperature. This relationship can be accurately described using the Shomate Equation, with parameters provided by the NIST WebBook.[2][3] The equation is as follows:

$$Cp^{\circ} = A + Bt + Ct^{2} + D*t^{3} + E/t^{2}$$

where:

- Cp° = heat capacity (J/mol*K)
- t = temperature (K) / 1000

The coefficients for two temperature ranges are provided in the table below.

Temperatur e Range (K)	Α	В	С	D	E
298 - 1200	24.71861	143.8183	-103.6448	28.20208	-0.435500
1200 - 6000	102.6272	2.898095	-0.564317	0.037951	-12.94287

Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔfG°) can be calculated from the standard enthalpy of formation (ΔfH°) and the standard entropy (S°) of the substance and its constituent elements in their standard states using the following equation:

$$\Delta fG^{\circ} = \Delta fH^{\circ} - T\Delta S^{\circ}$$

To calculate the standard entropy change of formation (ΔS°), the standard entropies of the constituent elements in their standard states are required:

- Si (crystal): 18.8 J/mol·K
- H₂ (gas): 130.7 J/mol·K



• F2 (gas): 202.8 J/mol·K

Experimental and Computational Protocols

The thermodynamic data presented in this guide are the result of a combination of experimental measurements and high-level computational chemistry calculations. The values reported in the NIST-JANAF Thermochemical Tables are critically evaluated data from various primary sources.[4][5]

Experimental Determination

Enthalpy of Formation: The standard enthalpy of formation of **Difluorosilane** is typically determined through reaction calorimetry.[6] This involves measuring the heat evolved or absorbed in a chemical reaction involving the compound. For silicon-containing compounds, this can be a complex process, often involving combustion calorimetry in the presence of fluorine or other auxiliary substances to ensure complete reaction. The heat of reaction is measured using a calorimeter, and the enthalpy of formation is then derived using Hess's Law, incorporating the known enthalpies of formation of the other reactants and products.

Entropy and Heat Capacity: The standard entropy and heat capacity of gaseous

Difluorosilane are determined from statistical mechanics calculations based on molecular properties obtained from spectroscopic measurements, such as infrared and microwave spectroscopy.[7] These spectroscopic techniques provide information about the vibrational frequencies and rotational constants of the molecule. This data is then used in statistical mechanics formulas to calculate the translational, rotational, and vibrational contributions to the entropy and heat capacity.[7][8] Low-temperature calorimetric measurements can also be used to determine the heat capacity over a range of temperatures, and from this, the entropy can be calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature.

Computational Determination

Modern, high-accuracy thermodynamic data for molecules like **Difluorosilane** are often obtained from sophisticated computational chemistry methods. These methods aim to solve the electronic Schrödinger equation to a high level of accuracy, providing thermochemical properties that are often competitive with experimental results.[9][10]



Prominent methods for such calculations include:

- Gaussian-n (G-n) Theories (e.g., G3, G4): These are composite methods that involve a
 series of calculations at different levels of theory and with different basis sets.[11][12] The
 results of these individual calculations are then combined in a well-defined way to
 extrapolate to a high-accuracy energy. These methods are designed to provide "chemical
 accuracy," which is typically defined as being within 1-2 kcal/mol of the experimental value
 for enthalpies of formation.
- Complete Basis Set (CBS) Methods (e.g., CBS-QB3): Similar to the G-n theories, CBS
 methods are multi-step procedures that aim to extrapolate the results of calculations to the
 complete basis set limit.[9] This addresses one of the major sources of error in ab initio
 calculations.

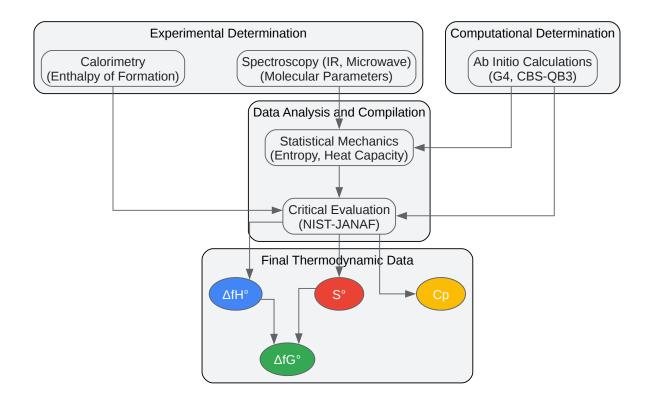
The general workflow for these computational methods involves:

- Geometry Optimization: The molecular geometry of **Difluorosilane** is optimized to find its lowest energy structure.
- Vibrational Frequency Calculation: The vibrational frequencies are calculated at the
 optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE)
 and to calculate the vibrational contributions to the entropy and heat capacity.
- Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed with large basis sets.
- Extrapolation and Correction: The energies from the various calculations are combined and extrapolated to a final, high-accuracy energy, which is then used to calculate the enthalpy of formation.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the thermodynamic data for **Difluorosilane**.





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Workflow for Thermodynamic Data Determination.

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